Sofosbuvir impurity G
Description
Significance of Impurity Profiling in Pharmaceutical Development
Impurity profiling is a cornerstone of pharmaceutical development, encompassing the identification, quantification, and control of impurities in drug substances and products. medchemexpress.commedchemexpress.com This rigorous process is mandated by regulatory agencies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), to guarantee the safety, quality, and efficacy of medications. daicelpharmastandards.com The presence of unwanted chemicals can arise from various sources, including the manufacturing process, raw materials, degradation of the API during storage, or interaction with excipients. daicelpharmastandards.com
Role of Sofosbuvir Impurity G in Research on Sofosbuvir and Related Compounds
This compound, a diastereoisomer of Sofosbuvir, is a process-related impurity that is closely monitored during the manufacturing of the API. nordicbiosite.comglpbio.com As a known impurity, it serves as a critical reference standard in the development and validation of analytical methods for Sofosbuvir. venkatasailifesciences.com The availability of highly purified this compound allows analytical laboratories to accurately identify and quantify its presence in batches of the drug substance. venkatasailifesciences.com
The primary role of this compound in research is to challenge the specificity of analytical methods, particularly chromatographic techniques like High-Performance Liquid Chromatography (HPLC). jmpas.com By intentionally spiking samples with this impurity, scientists can ensure that the analytical method is capable of separating it from the main Sofosbuvir peak and other potential impurities. jmpas.com This is essential for the accurate assessment of the purity of the API and the final drug product.
Moreover, the study of this compound contributes to a deeper understanding of the stereochemistry of the Sofosbuvir synthesis. As a diastereomer, its formation is directly linked to the stereochemical control of the manufacturing process. By monitoring the levels of Impurity G, chemists can gain insights into the efficiency and selectivity of the synthetic steps involved.
Current Research Landscape and Gaps Pertaining to this compound
The current research landscape for this compound is primarily focused on its analytical detection and control. Numerous studies have been published detailing the development and validation of stability-indicating HPLC methods capable of separating Sofosbuvir from its various impurities, including Impurity G. researchgate.netd-nb.info These methods are crucial for routine quality control in the pharmaceutical industry. The World Health Organization (WHO) has also included information on the relative retention time of this compound in its documentation, highlighting its importance as a specified impurity.
Despite the focus on analytical methodology, there are discernible gaps in the publicly available research. While the formation of impurities through forced degradation studies of Sofosbuvir has been investigated, the specific mechanisms and reaction pathways leading to the formation of this compound are not extensively detailed in the literature. A deeper understanding of how this diastereomer is formed could lead to further optimization of the manufacturing process to minimize its presence.
Furthermore, while the control of impurities is a key aspect of ensuring drug safety, there is a lack of publicly available toxicological data specifically for this compound. Although regulatory guidelines dictate the acceptable limits for such impurities, detailed studies on the specific biological activity or potential toxicity of Impurity G are not widely published.
Finally, the synthesis of this compound as a reference standard is a critical but often proprietary process. More open research into efficient and scalable synthetic routes for this and other Sofosbuvir impurities could benefit the broader pharmaceutical community by making these essential reference materials more accessible.
Detailed Research Findings
Table 1: Chemical and Pharmacological Profile of Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Sofosbuvir | 1190307-88-0 | C₂₂H₂₉FN₃O₉P | 529.45 |
| This compound | 1337482-15-1 | C₂₂H₂₉FN₃O₉P | 529.45 |
Table 2: HPLC Methodologies for Sofosbuvir and Impurity G Analysis
| Analytical Parameter | Research Finding 1 | Research Finding 2 | Research Finding 3 |
| Column | Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm researchgate.net | Waters X-bridge C18 (150 mm x 4.6 mm, 3.5 µm) jmpas.com | Agilent Zorbax SB C18 (4.6 x 250 mm, 5 µm) fortunejournals.com |
| Mobile Phase A | 0.1% trifluoroacetic acid in water researchgate.net | Buffer solution (0.6% Trifluoroacetic acid in water, pH 2.2) : Acetonitrile (B52724) (95:5 v/v) jmpas.com | 9 mM dipotassium (B57713) hydrogen orthophosphate buffer (pH 4) fortunejournals.com |
| Mobile Phase B | Acetonitrile researchgate.net | Water : Methanol : Acetonitrile (20:30:50 v/v/v) jmpas.com | Acetonitrile fortunejournals.com |
| Elution Mode | Isocratic (50:50) researchgate.net | Gradient jmpas.com | Isocratic (60:40) fortunejournals.com |
| Flow Rate | 1.0 mL/min researchgate.net | 1.0 mL/min jmpas.com | 1.0 mL/min fortunejournals.com |
| Detection Wavelength | 260 nm researchgate.net | 263 nm jmpas.com | 265 nm fortunejournals.com |
| Retention Time (Sofosbuvir) | 3.674 min researchgate.net | ~48.0 min jmpas.com | ~7.3 min fortunejournals.com |
| Relative Retention Time (Impurity G) | Not Specified | Not Specified | Not Specified |
Note: The provided research findings may not explicitly label an impurity as "Impurity G" but describe methods for separating Sofosbuvir from its various process-related and degradation impurities. The relative retention time for Impurity G is documented by the WHO as approximately 1.57.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-2-(hydroxymethyl)-4-methyloxolan-3-yl]oxy-phenoxyphosphoryl]amino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FN3O9P/c1-13(2)32-19(29)14(3)25-36(31,34-15-8-6-5-7-9-15)35-18-16(12-27)33-20(22(18,4)23)26-11-10-17(28)24-21(26)30/h5-11,13-14,16,18,20,27H,12H2,1-4H3,(H,25,31)(H,24,28,30)/t14-,16+,18+,20+,22+,36?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBMLPFZASPUMOW-IAAJYNJHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)NP(=O)(OC1C(OC(C1(C)F)N2C=CC(=O)NC2=O)CO)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC(C)C)NP(=O)(O[C@@H]1[C@H](O[C@H]([C@]1(C)F)N2C=CC(=O)NC2=O)CO)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FN3O9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic and Formation Pathways of Sofosbuvir Impurity G
Elucidation of Synthetic Routes Leading to Sofosbuvir Impurity G
The synthesis of Sofosbuvir is a multi-step process involving the creation of several chiral centers. The precise three-dimensional arrangement of atoms is crucial for the drug's efficacy. Impurity G arises as a process-related impurity, meaning its formation is a direct consequence of the manufacturing process itself. evitachem.comsynthinkchemicals.com
Process-related impurities in Sofosbuvir synthesis can originate from various sources, including unreacted starting materials, by-products from side reactions, or residues of catalysts and solvents. veeprho.com The formation of impurities like this compound is often a result of side reactions occurring during the complex chemical transformations required to build the Sofosbuvir molecule. biosynth.com These impurities may share a structural similarity with the parent compound and require sophisticated analytical techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry for detection and control. biosynth.com
Sofosbuvir possesses six stereogenic centers, making it a chiral molecule. europa.eu The synthesis of such a complex structure presents a significant challenge in maintaining the correct stereochemistry at each center. The formation of diastereomers, such as Impurity G and others like Impurities A, H, and L, is a known risk during synthesis. medchemexpress.comtargetmol.comxcessbio.commedchemexpress.comadooq.com
The formation of these diastereomers can occur if the stereochemical control during certain synthetic steps is not completely effective. While in-process controls, including the use of chiral HPLC, are implemented to manage the enantiomeric purity of key intermediates, the possibility of forming small quantities of the incorrect isomer remains. europa.eu this compound is one such diastereomer, differing from Sofosbuvir in the spatial orientation at one or more of its chiral centers. targetmol.com
Investigation of In-Process Degradation Mechanisms Yielding this compound
Forced degradation studies are essential for identifying potential degradation pathways and the resulting impurities under stress conditions that might be encountered during manufacturing or storage. Sofosbuvir has been shown to be susceptible to degradation under hydrolytic and oxidative stress. nih.gov
Sofosbuvir undergoes degradation when subjected to both acidic and alkaline hydrolysis. ijper.orgfabad.org.troup.com Studies have shown that the extent of degradation is significant under these conditions, leading to the formation of various degradation products.
Under acidic stress (e.g., 0.1 N to 1 N HCl at elevated temperatures), Sofosbuvir degrades, with reported degradation ranging from 8.66% to 23%. ijper.orgscirp.org Similarly, in alkaline conditions (e.g., 0.1 N to 0.5 N NaOH), degradation has been observed to be as high as 50%. ijper.orgscirp.org The primary degradation products identified through these hydrolytic pathways typically involve the cleavage of the carboxyl ester or phosphoramidate (B1195095) moieties, resulting in molecules with different mass-to-charge ratios (m/z) than the parent drug. ijper.orgscirp.org For instance, degradation products with m/z values of 488, 453.13, 416.08, 411.08, and 393.3 have been identified under various hydrolytic stresses. ijper.orgscirp.orgijper.org These findings suggest that hydrolysis primarily breaks down the Sofosbuvir molecule rather than causing epimerization to form diastereomeric impurities like Impurity G.
Table 1: Summary of Hydrolytic Degradation Studies of Sofosbuvir
| Stress Condition | Reagent/Parameters | Degradation (%) | Identified Degradation Products (m/z or MW) | Reference |
| Acidic Hydrolysis | 1 N HCl, 80°C, 10 h | 8.66% | MW: 416.08 | scirp.org |
| 0.1 N HCl, 70°C, 6 h | 23% | m/z: 488 | ijper.orgijper.org | |
| 0.1 M HCl, Room Temp, 24 h | 22.5% | Peak A1 (unspecified m/z) | oup.com | |
| Alkaline Hydrolysis | 0.5 N NaOH, 60°C, 24 h | 45.97% | MW: 453.13, MW: 411.08 | scirp.org |
| 0.1 N NaOH, 70°C, 10 h | 50% | m/z: 488, m/z: 393.3 | ijper.orgijper.org |
This table is interactive. You can sort and filter the data.
Sofosbuvir has also been found to be liable to oxidative degradation. ijper.orgscirp.org Studies employing oxidizing agents like hydrogen peroxide (H₂O₂) have been conducted to investigate this pathway.
In one study, exposing Sofosbuvir to 3% H₂O₂ resulted in 19.02% degradation over seven days, forming a degradation product with an m/z of 393. ijper.orgijper.org Another investigation using 30% H₂O₂ at 80°C observed a minor degradation of 0.79%. scirp.orgresearchgate.net This study successfully isolated and characterized an oxidative degradation product with a molecular weight of 527.15. scirp.org The proposed structure for this impurity was (S)-isopropyl 2-((S)-(((2R, 4S, 5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-4-methyl-3-oxotetrahydrofuran-2-yl)methoxy)(phenoxy)phosphorylamino)propanoate, indicating oxidation at the 3'-hydroxyl group of the sugar moiety to a ketone. scirp.org The molecular weight of this product is very close to that of Sofosbuvir (529.45 g/mol ) and Impurity G, suggesting that oxidative stress can lead to the formation of structurally similar impurities without significant cleavage of the molecule.
Table 2: Summary of Oxidative Degradation Studies of Sofosbuvir
| Stress Condition | Reagent/Parameters | Degradation (%) | Identified Degradation Products (m/z or MW) | Reference |
| Oxidative Degradation | 3% H₂O₂, 7 days | 19.02% | m/z: 393 | ijper.orgijper.org |
| 30% H₂O₂, 80°C, 2 days | 0.79% | MW: 527.15 | scirp.org | |
| 6% H₂O₂, Room Temp, 10 days | Not specified | Peak C1 (unspecified m/z) | oup.com |
This table is interactive. You can sort and filter the data.
Advanced Analytical Methodologies for the Characterization and Quantification of Sofosbuvir Impurity G
Chromatographic Techniques for Separation and Detection
Chromatography is the primary tool for resolving complex mixtures of pharmaceutical compounds and their impurities. The subtle structural differences between Sofosbuvir and its diastereoisomer, Impurity G, necessitate high-resolution chromatographic techniques for accurate assessment.
High-Performance Liquid Chromatography (HPLC) Methodologies
HPLC is a fundamental technique in pharmaceutical quality control for the separation, quantification, and purification of drug substances and their impurities.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for the analysis of Sofosbuvir and its related substances. The development of a stability-indicating RP-HPLC method is crucial for separating impurities from the main compound.
Method development typically involves screening various stationary phases, with C18 columns being the most frequently used. who.intconferenceworld.in For instance, an effective separation was achieved on a Zorbax SB C18 (250mm x 4.6mm, 5µm) column. conferenceworld.in Another method utilized an Agilent Eclipse XDB-C18 (4.6 × 250 mm, 5 μm) column. The mobile phase composition is optimized to achieve the best resolution between Sofosbuvir and its impurities. Common mobile phases consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. innovareacademics.inzenodo.org Modifiers such as 0.1% trifluoroacetic acid, 0.1% formic acid, or 0.1% triethylamine are often added to the mobile phase to improve peak shape and selectivity. zenodo.orgijper.org Detection is typically performed using a UV detector at the maximum absorbance wavelength of Sofosbuvir, which is around 260 nm. scirp.org In one validated method, a mobile phase of 0.1% trifluoroacetic acid in a water:acetonitrile (50:50) mixture resulted in a retention time of 3.674 minutes for Sofosbuvir and 5.704 minutes for a related impurity, demonstrating the method's resolving power.
Ultra-High Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, offering faster analysis times, improved resolution, and reduced solvent consumption. scirp.org This is achieved by using columns packed with smaller particles (typically sub-2 µm). UPLC methods have been successfully developed for the analysis of Sofosbuvir and its degradation products. scirp.org
A stability-indicating UPLC method was developed using a Waters UPLC system equipped with an X-Bridge BEH C18 (100 × 4.6 mm, 2.5 µm) column. scirp.org The mobile phase consisted of a gradient of 0.1% formic acid buffer and acetonitrile. This method proved to be superior to traditional HPLC in terms of speed and resolution for separating forced degradation products. scirp.org Another UPLC method employed a Phenomenex Kinetex 2.6 μm C18 column with a mobile phase of 0.1% ortho-phosphoric acid in water and methanol (40:60 v/v), with detection at 260 nm.
Interactive Table 1: HPLC and UPLC Methodologies for Sofosbuvir Impurity Analysis
| Technique | Stationary Phase (Column) | Mobile Phase | Flow Rate (mL/min) | Detection (nm) |
| RP-HPLC | Agilent Eclipse XDB-C18 (250 x 4.6 mm, 5µm) | 0.1% TFA in Water:Acetonitrile (50:50) | Not Specified | 260 |
| RP-HPLC | Zorbax SB C18 (250 x 4.6 mm, 5µm) | Gradient of 0.1% Triethylamine (pH 7.0) and Acetonitrile:Methanol:IPA | Not Specified | 210 & 260 |
| RP-HPLC | XTerra RP18 (150 x 4.6 mm, 5µm) | 0.1% TFA in Water:Methanol (42:58) | 1.0 | 269 |
| UPLC | X-Bridge BEH C18 (100 x 4.6 mm, 2.5µm) | Gradient of 0.1% Formic Acid and Acetonitrile | Not Specified | 260 |
| UPLC | Phenomenex Kinetex C18 (2.6µm) | 0.1% Ortho-phosphoric acid in Water:Methanol (40:60) | 1.0 | 260 |
Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC) in Impurity Assessment
High-Performance Thin-Layer Chromatography (HPTLC) is a valuable tool for the identification and quantification of impurities in pharmaceuticals due to its simplicity, cost-effectiveness, and ability to analyze multiple samples simultaneously. Stability-indicating HPTLC methods have been established for Sofosbuvir.
For the separation, pre-coated silica (B1680970) gel 60 F254 plates are typically used as the stationary phase. The choice of the mobile phase (developing system) is critical for achieving separation. One method utilizes a developing system of methanol–chloroform–ammonia (2.5:6:1.5 v/v/v) with densitometric scanning at 261 nm. Another successful method for separating Sofosbuvir from other active agents used a mobile phase of ethyl acetate:iso-propyl alcohol (9:1 v/v), with detection at 260 nm. These methods are validated according to ICH guidelines for parameters like linearity, precision, accuracy, and robustness, ensuring their suitability for quality control. The limit of detection (LOD) and limit of quantification (LOQ) for Sofosbuvir in one HPTLC method were found to be 25.16 ng/band and 76.25 ng/band, respectively.
Interactive Table 2: HPTLC Methods for Sofosbuvir Impurity Analysis
| Parameter | Method 1 | Method 2 |
| Stationary Phase | Silica Gel 60 F254 | Silica Gel 60 F254 |
| Mobile Phase | Methanol:Chloroform:Ammonia (2.5:6:1.5 v/v/v) | Ethyl Acetate:Iso-propyl Alcohol (9:1 v/v) |
| Detection Wavelength | 261 nm | 260 nm |
| Linearity Range | 2-12 µ g/spot | 100-2000 ng/band |
| LOD | Not Specified | 25.16 ng/band |
| LOQ | Not Specified | 76.25 ng/band |
Chiral Chromatography for Stereoisomeric Analysis of Sofosbuvir Impurity G
The analysis of stereoisomers is a significant challenge in pharmaceutical development. This compound is a diastereoisomer of Sofosbuvir, meaning it has a different three-dimensional arrangement at one or more of the molecule's chiral centers. Since diastereomers have different physicochemical properties, they can often be separated on standard achiral columns. However, for complex molecules or when enantiomeric impurities are also present, dedicated chiral chromatography is essential for unambiguous separation and quantification.
The primary technique for this purpose is HPLC using a Chiral Stationary Phase (CSP). CSPs are designed to interact differently with stereoisomers, leading to different retention times. Common CSPs are based on polysaccharides (e.g., cellulose or amylose derivatives), proteins, or cyclodextrins. Supercritical Fluid Chromatography (SFC) is also a powerful technique for chiral separations, often providing faster and more efficient results than HPLC. nih.gov
While specific, publicly available chiral chromatography methods for the routine analysis of this compound are limited, the principles of chiral separations are well-established. Method development would involve screening a variety of CSPs and mobile phase systems (in either normal-phase, reversed-phase, or SFC mode) to find the optimal conditions that provide baseline resolution between Sofosbuvir and Impurity G, as well as any other potential stereoisomers. The importance of such separation is underscored by findings that different stereoisomers can have vastly different biological activity; for example, the D-alanine derivative of a Sofosbuvir prodrug was found to be inactive, highlighting the critical nature of stereochemical purity. wisc.edu
Mass Spectrometric Identification and Structural Elucidation
While chromatography is used for separation, Mass Spectrometry (MS) is an indispensable tool for the identification and structural elucidation of unknown impurities. When coupled with a chromatographic system (e.g., LC-MS), it provides both retention time and mass-to-charge (m/z) ratio, which is a powerful combination for impurity profiling.
High-Resolution Mass Spectrometry (HRMS), using technologies like Orbitrap or Time-of-Flight (TOF) analyzers, is particularly valuable. scirp.org HRMS provides highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm), which allows for the unambiguous determination of the elemental composition (molecular formula) of an impurity. scirp.org For instance, in forced degradation studies of Sofosbuvir, HRMS was used to confirm the molecular formulae of various degradation products by matching the experimentally observed protonated molecular ion with the calculated mass. scirp.org
Further structural information can be obtained using tandem mass spectrometry (MS/MS). In this technique, a specific ion (the precursor ion, such as the molecular ion of Impurity G) is selected and fragmented. The resulting fragmentation pattern (the product ion spectrum) provides clues about the molecule's structure, acting as a "fingerprint." By comparing the fragmentation pattern of the impurity to that of the parent drug, analysts can often pinpoint the site of structural modification. For Sofosbuvir, the protonated precursor ion ([M+H]⁺) is observed at an m/z that corresponds to its molecular weight of 529.45 g/mol . innovareacademics.ineg.net
Interactive Table 3: Mass Spectrometric Data for Sofosbuvir and Degradation Products
| Compound | Ionization Mode | Precursor Ion (m/z) | Molecular Formula | Technique |
| Sofosbuvir | ESI Positive | 530.48 | C₂₂H₂₉FN₃O₉P | LC-ESI-MS |
| Acid Degradation Product | ESI Positive | 417.0843 | C₁₆H₁₉FN₂O₈P | HRMS |
| Base Degradation Product A | ESI Positive | 454.1369 | C₁₆H₂₆FN₃O₉P | HRMS |
| Oxidative Degradation Product | ESI Positive | 528.1525 | C₂₂H₂₈FN₃O₉P | HRMS |
Liquid Chromatography-Mass Spectrometry (LC-MS) Integration for Impurity G Profiling
Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a primary and powerful tool for the analysis of Sofosbuvir and its impurities. researchgate.netnih.gov This technique combines the superior separation capabilities of high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) with the sensitive and selective detection power of mass spectrometry. For Impurity G, chromatographic separation is critical to resolve it from the main Sofosbuvir peak and other related substances. Stability-indicating methods developed for Sofosbuvir often utilize reversed-phase chromatography, for instance, on a C18 column, with a mobile phase consisting of a mixture of organic solvent (like methanol or acetonitrile) and an aqueous buffer. nih.govoup.com
The integration of LC with MS allows for the continuous introduction of the separated compounds from the chromatographic column into the mass spectrometer, enabling the generation of mass-to-charge ratio (m/z) data for each eluted peak. This is indispensable for impurity profiling, as it provides molecular weight information, which is a key identifier for compounds like Impurity G.
Electrospray ionization (ESI) is the most commonly employed ionization technique for the analysis of polar to moderately polar molecules like Sofosbuvir and its impurities, making it highly suitable for Impurity G. ESI is a soft ionization method that typically generates protonated molecules [M+H]⁺ in the positive ion mode or deprotonated molecules [M-H]⁻ in the negative ion mode, with minimal fragmentation. researchgate.net For Sofosbuvir and its related compounds, analysis is frequently performed in the positive ionization mode, which has been shown to be more sensitive. mdpi.com The ESI-MS spectrum of Impurity G would be expected to show a prominent protonated molecular ion at an m/z value corresponding to the molecular weight of Sofosbuvir (529.45 g/mol ), confirming its isomeric nature. pharmaffiliates.com
| Parameter | Typical Value/Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Expected [M+H]⁺ ion for Impurity G | m/z 530.3 - 530.5 |
| Common Mobile Phase Additives | Formic acid (0.1%) or Ammonium formate |
| Application | Provides molecular weight confirmation of the impurity. |
This table is interactive. Users can sort and filter the data.
Tandem mass spectrometry (MS/MS) is an essential technique for the structural characterization of impurities. In an MS/MS experiment, the molecular ion of interest (the precursor ion), such as the [M+H]⁺ ion of Impurity G, is selected and subjected to collision-induced dissociation (CID). This process breaks the molecule into smaller, characteristic fragment ions (product ions). The resulting fragmentation pattern provides a structural fingerprint of the molecule. wvu.edu
By analyzing the fragmentation pathways of both Sofosbuvir and Impurity G, subtle structural differences can be investigated. Although diastereomers will have the same precursor ion and often produce the same set of fragment ions, the relative intensities of these fragments can sometimes differ, providing clues to stereochemical arrangements. The fragmentation pathways for Sofosbuvir degradation products have been proposed in various studies, and these can serve as a reference for analyzing the MS/MS spectrum of Impurity G. nih.govoup.com
| Precursor Ion (m/z) | Major Product Ions (m/z) | Neutral Loss | Inferred Structural Moiety |
| ~530 | ~243 | 287 | Loss of the phosphoramidate (B1195095) side chain |
| ~530 | ~393 | 137 | Cleavage within the phosphoramidate group |
| ~530 | ~411 | 119 | Loss of the phenyl group from the phosphate |
This table is interactive and presents hypothetical major fragmentation data for an impurity with the same mass as Sofosbuvir, based on known degradation pathways.
High-Resolution Mass Spectrometry (HRMS), often utilizing technologies like Orbitrap or Time-of-Flight (TOF) analyzers, provides highly accurate mass measurements. This capability allows for the determination of the elemental composition (molecular formula) of an analyte with a high degree of confidence. scirp.org For Impurity G, HRMS would be used to confirm that its elemental composition is identical to that of Sofosbuvir (C₂₂H₂₉FN₃O₉P). pharmaffiliates.comscirp.org This is a crucial step in confirming the identity of an impurity as an isomer of the parent drug. The high mass accuracy, typically within a few parts per million (ppm), definitively distinguishes the compound of interest from other potential impurities that may have the same nominal mass but a different elemental formula. scirp.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment
While mass spectrometry provides valuable information about molecular weight and elemental composition, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules, including the determination of stereochemistry. manchester.ac.uk For distinguishing between diastereomers like Sofosbuvir and Impurity G, NMR is indispensable.
Proton NMR (¹H NMR) provides detailed information about the chemical environment of each hydrogen atom in a molecule. rsc.org Since Sofosbuvir and Impurity G are diastereomers, their ¹H NMR spectra are expected to be very similar but with subtle yet distinct differences in the chemical shifts (δ) and coupling constants (J) of specific protons, particularly those near the chiral centers. semanticscholar.orgresearchgate.net For Sofosbuvir, which has multiple chiral centers, the spatial arrangement of atoms differs in Impurity G, leading to changes in the magnetic environment of nearby protons. By carefully comparing the ¹H NMR spectra of Sofosbuvir and Impurity G, these differences can be identified, allowing for the unambiguous assignment of the structure of the impurity. scirp.org For example, protons on the ribose sugar moiety and the amino acid portion of the phosphoramidate side chain would be particularly sensitive to stereochemical changes.
| Proton Environment (Hypothetical) | Expected Chemical Shift (δ) for Sofosbuvir (ppm) | Observed Chemical Shift (δ) for Impurity G (ppm) |
| H-1' (Ribose) | ~6.0-6.2 | Slight deviation from Sofosbuvir |
| H-5' (Ribose) | ~3.8-4.2 | Slight deviation from Sofosbuvir |
| Alanine (B10760859) CH | ~3.9-4.1 | Slight deviation from Sofosbuvir |
| Alanine CH₃ | ~1.2-1.4 (doublet) | Slight deviation from Sofosbuvir |
This interactive table illustrates the expected type of data from a comparative ¹H NMR analysis, highlighting potential differences between the drug and its diastereomeric impurity.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon framework. In the context of this compound, ¹³C NMR is crucial for confirming the presence and chemical environment of each carbon atom in the molecule.
The ¹³C NMR spectrum of Sofosbuvir and its impurities, including Impurity G, is complex due to the presence of 22 carbon atoms in diverse chemical environments, ranging from the aliphatic carbons of the isopropyl and alanine moieties to the aromatic carbons of the phenyl group and the sugar and uracil rings. The characterization of degradation products of Sofosbuvir has been successfully performed using a combination of NMR techniques, including ¹³C NMR. scirp.orgresearchgate.net
While a specific ¹³C NMR spectrum for the isolated Impurity G is not widely published, the expected chemical shifts can be inferred from the well-characterized spectrum of Sofosbuvir. Key differences would be anticipated for the carbons in and around the chiral centers, particularly the phosphorus atom and the stereocenters of the ribose sugar. These subtle variations in chemical shifts are critical for distinguishing between the diastereomers.
Table 1: Representative ¹³C NMR Chemical Shifts for Key Moieties in Sofosbuvir and Expected Variations for Impurity G
| Molecular Moiety | Carbon Atom | Expected Chemical Shift Range (ppm) for Sofosbuvir | Anticipated Variation for Impurity G |
|---|---|---|---|
| Uracil Base | C2, C4 (Carbonyls) | 150 - 165 | Minimal to none |
| C5, C6 | 100 - 145 | Minimal to none | |
| Ribose Sugar | C1' - C5' | 60 - 90 | Minor shifts, especially for C2', C3', C4', C5' |
| Phosphoramidate | Phenyl C (ipso) | 145 - 155 | Minor shifts |
| Phenyl C (ortho, meta, para) | 120 - 130 | Minor shifts | |
| Alanine Ester | Carbonyl | 170 - 175 | Minor shifts |
| CH | 45 - 55 | Minor shifts | |
| CH₃ | 15 - 25 | Minor shifts | |
| Isopropyl CH | 65 - 75 | Minor shifts | |
| Isopropyl CH₃ | 20 - 25 | Minor shifts |
Note: This data is illustrative and based on typical chemical shift ranges for the functional groups present in Sofosbuvir. Actual values may vary based on solvent and experimental conditions.
Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) for Phosphoramidate Moiety
Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) is a highly specific technique for probing the chemical environment of phosphorus atoms. Given that the stereochemical difference between Sofosbuvir and its diastereomer, Impurity G, can be at the chiral phosphorus center of the phosphoramidate moiety, ³¹P NMR is a uniquely powerful tool for their differentiation and quantification.
The ³¹P nucleus has a natural abundance of 100% and a wide chemical shift range, making ³¹P NMR spectra relatively simple and highly sensitive to the electronic and steric environment around the phosphorus atom. magritek.com For phosphoramidates like Sofosbuvir, the phosphorus atom is chiral, and the two diastereomers (Sp and Rp) will exhibit distinct signals in the ³¹P NMR spectrum. magritek.com Research on the quantitative analysis of Sofosbuvir has demonstrated the utility of ³¹P-qNMR for purity determination, highlighting the simplicity and clarity of the signals obtained. nih.govjst.go.jpresearchgate.net
In a typical analysis, Sofosbuvir (as a single diastereomer) would show a single peak in the proton-decoupled ³¹P NMR spectrum. A sample containing this compound would be expected to show two distinct peaks, one for each diastereomer. The chemical shift difference between these two peaks, although potentially small, is often sufficient for baseline resolution, allowing for their individual integration and relative quantification. Studies on Sofosbuvir have reported a ³¹P chemical shift of approximately 4.4 ppm in methanol-d4. jst.go.jp The corresponding signal for Impurity G would appear at a slightly different chemical shift.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) is another highly sensitive and specific technique that is particularly relevant for the analysis of Sofosbuvir and its impurities due to the presence of a fluorine atom at the 2'-position of the ribose sugar. The advantages of ¹⁹F NMR include the 100% natural abundance of the ¹⁹F nucleus, its high NMR sensitivity (83% of ¹H), and a large chemical shift range that is extremely sensitive to the local chemical environment. nih.govoup.com
Two-Dimensional NMR Techniques (HSQC, HMBC, COSY, NOESY)
While one-dimensional NMR provides essential information, complex molecules like this compound often require two-dimensional (2D) NMR techniques for unambiguous structural assignment. These experiments reveal correlations between different nuclei, allowing for a complete mapping of the molecular structure.
HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond correlations between protons and heteronuclei, typically ¹³C. columbia.edu It is invaluable for assigning the proton signal to its directly attached carbon atom. For this compound, HSQC would be used to confirm the C-H connectivity throughout the molecule, from the alanine and isopropyl groups to the ribose and uracil moieties. emerypharma.com
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations, typically over two to three bonds (²JCH and ³JCH). libretexts.org This is crucial for piecing together the molecular skeleton by connecting different functional groups. For instance, HMBC can show correlations from the protons on the 5'-methylene group of the ribose to the phosphorus atom, and from the alanine protons to the phosphorus atom, confirming the structure of the phosphoramidate linkage. columbia.edu It is particularly useful in differentiating isomers where connectivity is key.
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks, identifying protons that are on adjacent carbons. sdsu.edu In this compound, COSY would be used to trace the proton connectivity within the ribose ring, the alanine fragment, and the isopropyl group. emerypharma.comyoutube.com
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This provides critical information about the 3D structure and stereochemistry of the molecule. For distinguishing between Sofosbuvir and Impurity G, NOESY could potentially reveal different spatial correlations between protons on the alanine/phenyl portion of the phosphoramidate and protons on the sugar moiety, reflecting the different orientation around the chiral phosphorus center.
Spectrophotometric Detection Approaches (e.g., UV-Vis Spectroscopy) in Chromatographic Methods
Ultraviolet-Visible (UV-Vis) spectroscopy is a robust and widely used detection method coupled with chromatographic techniques like High-Performance Liquid Chromatography (HPLC) for the quantification of Sofosbuvir and its impurities. The principle relies on the absorption of UV light by chromophores within the molecule.
The primary chromophore in Sofosbuvir and its impurity G is the uracil ring system. Numerous validated RP-HPLC methods for the determination of Sofosbuvir report a maximum absorption wavelength (λmax) at approximately 260 nm or 261 nm. researchgate.netresearchgate.netresearchgate.netekb.eg Since this compound shares the same uracil chromophore, it is expected to have an identical or nearly identical UV-Vis absorption spectrum and λmax. researchgate.net This allows for the simultaneous detection and quantification of both the active pharmaceutical ingredient (API) and the impurity in a single chromatographic run. The detector wavelength in HPLC methods is typically set at this λmax to achieve maximum sensitivity for both compounds. researchgate.netekb.eg
Table 2: Common UV Detection Wavelengths for Sofosbuvir Analysis
| Analytical Method | Reported λmax (nm) | Reference |
|---|---|---|
| RP-HPLC | 260 | researchgate.netresearchgate.netekb.eg |
| RP-HPLC | 261 | researchgate.net |
| RP-HPLC | 265 | jptcp.comfortunejournals.com |
Method Validation Strategies for Quantitative Analysis of this compound
The validation of analytical methods is essential to ensure they are reliable, reproducible, and suitable for their intended purpose, which in this case is the accurate quantification of this compound. Validation is performed according to guidelines from the International Council for Harmonisation (ICH). researchgate.net
Specificity and Selectivity Studies
Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. ijrps.com In the context of this compound, the specificity of a quantitative method, typically an RP-HPLC method, is of paramount importance.
The primary goal of specificity studies is to demonstrate that the method can distinguish between Sofosbuvir and Impurity G, as well as other potential process-related impurities and degradation products. This is typically achieved through the following approaches:
Resolution in Chromatography: The chromatographic method must demonstrate baseline resolution between the peak corresponding to Sofosbuvir and the peak for Impurity G. A resolution factor (Rs) of greater than 1.5 is generally considered acceptable. Validation reports for Sofosbuvir analysis demonstrate methods capable of separating the main compound from its process-related impurities and degradation products. researchgate.netijrps.com
Forced Degradation Studies: Sofosbuvir is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to intentionally generate degradation products. ijrps.com The analytical method is then used to analyze these stressed samples. The specificity of the method is confirmed if the peaks for the resulting degradants are well-resolved from the peaks of Sofosbuvir and Impurity G. This demonstrates the stability-indicating nature of the method.
Peak Purity Analysis: Using a photodiode array (PDA) detector, the peak purity or peak homogeneity of the Sofosbuvir and Impurity G peaks can be assessed. This analysis compares the UV spectra across the peak. A pure peak will exhibit a consistent spectrum, confirming that no other impurity is co-eluting.
By successfully passing these specificity and selectivity studies, an analytical method is proven to be suitable for the accurate quantification of this compound without interference from the main component or other related substances. researchgate.net
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Sofosbuvir |
Linearity and Calibration Range Determination
Linearity is a critical parameter in analytical method validation, demonstrating that the method's response is directly proportional to the concentration of the analyte over a specified range. For Sofosbuvir impurities, this is typically established by preparing a series of standard solutions at different concentrations and analyzing them with the chosen chromatographic method.
The process involves plotting the peak area response obtained from the detector against the known concentration of the impurity. The resulting plot should yield a straight line, and the relationship is statistically assessed, often by calculating the correlation coefficient (R²) of the regression line using the least squares method. A correlation coefficient close to 1.0 (e.g., >0.999) indicates a strong linear relationship researchgate.netresearchgate.net. According to ICH guidelines, a minimum of five concentration levels is recommended to establish linearity impactfactor.org.
Research on process-related impurities of Sofosbuvir, such as the phosphoryl impurity, has demonstrated linearity over specific concentration ranges. For instance, one validated RP-HPLC method showed a linear response for a key impurity over a concentration range of 10-30 μg/mL researchgate.net. Another study established linearity for Sofosbuvir impurities over a range of 0.5–7.5 parts per million (ppm) with a correlation coefficient of 0.999 researchgate.netresearchgate.net.
The calibration range is the interval between the upper and lower concentrations of the analyte for which the analytical procedure has been shown to have a suitable level of precision, accuracy, and linearity. This range is derived from the linearity studies and is crucial for the accurate quantification of the impurity in routine quality control analysis impactfactor.org.
Table 1: Example Linearity Data for a Sofosbuvir Process-Related Impurity
| Concentration (µg/mL) | Peak Area |
|---|---|
| 10 | 16048 |
| 15 | 22190 |
| 20 | 28332 |
| 25 | 34276 |
| 30 | 40214 |
This table presents representative data showing the linear relationship between concentration and detector response for a Sofosbuvir impurity, adapted from published research. researchgate.net
Detection (LOD) and Quantification (LOQ) Limits
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are essential parameters for analytical methods used to determine impurities, as they define the lowest concentrations of an analyte that the method can reliably distinguish from background noise.
Limit of Detection (LOD): This is the lowest amount of an analyte in a sample that can be detected, but not necessarily quantified with precision and accuracy. It is the concentration that yields a signal-to-noise ratio of approximately 3:1.
Limit of Quantification (LOQ): This is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOQ is typically established at a signal-to-noise ratio of 10:1.
These limits can be determined using several methods recommended by the ICH, including visual evaluation, the signal-to-noise ratio, or by using the standard deviation of the response and the slope of the calibration curve. For impurity analysis, it is crucial that the LOQ is low enough to accurately measure impurities at their specified limits.
In the analysis of Sofosbuvir impurities, various studies have established these limits. For a process-related phosphoryl impurity, the LOD was found to be 0.03% (equivalent to 0.12 µg) and the LOQ was 1.50% (equivalent to 0.375 µg) researchgate.netresearchgate.net. Another study reported an LOD of 0.1 µg/mL and an LOQ of 0.5 µg/mL for Sofosbuvir and its impurities researchgate.netresearchgate.net. These values demonstrate the high sensitivity of the developed HPLC methods.
Table 2: LOD and LOQ Values from Different Studies for Sofosbuvir Impurities
| Parameter | Study 1 Value | Study 2 Value |
|---|---|---|
| LOD | 0.03% (0.12 µg) | 0.1 µg/mL |
| LOQ | 1.50% (0.375 µg) | 0.5 µg/mL |
This table compiles LOD and LOQ data for Sofosbuvir impurities from different validated analytical methods, showcasing the sensitivity achieved. researchgate.netresearchgate.netresearchgate.net
Accuracy and Precision Assessments
Accuracy of an analytical method refers to the closeness of the test results obtained by that method to the true value. For impurity quantification, accuracy is typically determined by performing recovery studies. This involves spiking a sample of the main drug substance (Sofosbuvir) with known amounts of the impurity at different concentration levels (e.g., LOQ, 100%, and 150% of the specified limit). The percentage of the impurity that is recovered by the analytical method is then calculated. Acceptance criteria for recovery are often set between 80% and 120% conferenceworld.in. Studies on Sofosbuvir impurities have shown average recovery rates between 90.2% and 113.9% researchgate.netresearchgate.net.
Precision evaluates the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually assessed at three levels:
Repeatability (Intra-assay Precision): This assesses the precision over a short interval of time with the same analyst, equipment, and reagents.
Intermediate Precision (Ruggedness): This expresses the variation within the same laboratory, but with different analysts, on different days, or with different equipment.
Reproducibility: This measures the precision between different laboratories.
Precision is expressed as the relative standard deviation (%RSD) of a series of measurements. For Sofosbuvir impurity analysis, a validated method demonstrated a %RSD for a process-related impurity of 0.043, indicating high precision researchgate.net. Another study that evaluated method precision by spiking impurities at the specification level found the %RSD to be between 0% and 2.91% conferenceworld.in.
Table 3: Example Accuracy/Recovery Data for a Sofosbuvir Impurity
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
|---|---|---|---|
| 50% | 5.0 | 4.85 | 97.0% |
| 100% | 10.0 | 10.12 | 101.2% |
| 150% | 15.0 | 14.78 | 98.5% |
This table provides representative data from a recovery study to assess the accuracy of an analytical method for a Sofosbuvir impurity.
Robustness and Ruggedness Evaluations
Robustness is the measure of an analytical procedure's capacity to remain unaffected by small, but deliberate, variations in method parameters. It provides an indication of the method's reliability during normal usage. The evaluation of robustness is typically performed during the development phase of the method. Common parameters that are intentionally varied include:
Flow rate of the mobile phase (e.g., ±0.1 mL/min) scirp.org
Composition of the mobile phase (e.g., percentage of organic solvent ±2%)
Column temperature (e.g., ±5°C)
pH of the mobile phase buffer
Wavelength of detection (e.g., ±2 nm) scirp.org
The method is considered robust if the results, such as peak area and retention time, remain within acceptable limits despite these small changes.
Ruggedness is a measure of the reproducibility of test results under the variation of external factors such as different analysts, instruments, laboratories, or days ijper.org. It is often assessed through intermediate precision studies. A method is deemed rugged if the %RSD of the results obtained under these varied conditions is within the predefined acceptance criteria. For instance, an intermediate precision study for Sofosbuvir impurities was conducted by a different analyst on a different day using a different instrument, which concluded that the method was rugged conferenceworld.in.
Table 4: Parameters Varied During Robustness and Ruggedness Testing
| Test | Parameter Varied | Typical Variation |
|---|---|---|
| Robustness | Flow Rate | ± 0.1 mL/min |
| Mobile Phase Composition | ± 2% Organic | |
| Column Temperature | ± 5 °C | |
| Ruggedness | Analyst | Analyst 1 vs. Analyst 2 |
| Instrument | HPLC System 1 vs. HPLC System 2 | |
| Day | Day 1 vs. Day 2 |
This table outlines typical variations in method parameters used to evaluate the robustness and ruggedness of an analytical procedure.
Kinetic and Mechanistic Investigations of Sofosbuvir Impurity G Formation and Degradation
Stress Testing of Sofosbuvir to Induce and Study Impurity G Formation
Forced degradation studies of Sofosbuvir have been conducted under hydrolytic, oxidative, thermal, and photolytic conditions as per the International Conference on Harmonization (ICH) guidelines. nih.govnih.gov These studies reveal the susceptibility of Sofosbuvir to degradation under specific stress conditions, leading to the formation of various impurities.
Sofosbuvir demonstrates liability to acid hydrolysis. scirp.org Studies have shown that upon exposure to acidic conditions, Sofosbuvir undergoes degradation, leading to the formation of specific degradation products. For instance, in one study, refluxing Sofosbuvir in 1 N HCl at 80°C for 10 hours resulted in a total degradation of 8.66%. scirp.org Another study using 0.1 M HCl at room temperature showed 2.5% degradation after 6 hours, which increased to 22.5% after 24 hours. oup.com The primary degradation product formed under acidic conditions is reported to be (R)-((2R, 3R, 4R, 5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methyl phenyl hydrogen phosphate, which results from the hydrolysis of the amino acid ester moiety. scirp.org
| Stress Condition | Reagent | Temperature | Duration | Degradation (%) | Major Degradation Products | Reference |
| Acid Hydrolysis | 1 N HCl | 80°C | 10 h | 8.66 | (R)-((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methyl phenyl hydrogen phosphate | scirp.org |
| Acid Hydrolysis | 0.1 M HCl | Room Temp. | 6 h | 2.5 | A1 | oup.com |
| Acid Hydrolysis | 0.1 M HCl | Room Temp. | 24 h | 22.5 | A1 | oup.com |
| Acid Hydrolysis | 0.1 N HCl | 70°C | 6 h | 23 | DP I (m/z 488) | ijper.org |
Sofosbuvir is highly susceptible to degradation under basic conditions. scirp.orgoup.com Treatment with 0.5 N NaOH at 60°C for 24 hours resulted in a significant degradation of 45.97%. scirp.org This degradation led to the formation of two major impurities: (S)-isopropyl 2-((R)-(((2R, 3R, 4R, 5R)-5-(2, 4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphorylamino)propanoate and (S)-2-((R)-(((2R, 3R, 4R, 5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphorylamino)propanoic acid. scirp.org Another study using 0.1 N NaOH at 70°C for 10 hours showed approximately 50% degradation. ijper.org
| Stress Condition | Reagent | Temperature | Duration | Degradation (%) | Major Degradation Products | Reference |
| Base Hydrolysis | 0.5 N NaOH | 60°C | 24 h | 45.97 | Impurity-A and Impurity-B | scirp.org |
| Base Hydrolysis | 0.1 N NaOH | 70°C | 10 h | 50 | DP II (m/z 393.3) | ijper.org |
Under oxidative stress, Sofosbuvir shows some degradation. scirp.orgoup.com When subjected to 30% H₂O₂ at 80°C for two days, a minor degradation of 0.79% was observed. scirp.org The identified oxidative degradation product was (S)-isopropyl 2-((S)-(((2R, 4S, 5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-4-methyl-3-oxotetrahydrofuran-2-yl)methoxy)(phenoxy)phosphorylamino)propanoate, indicating oxidation of the hydroxyl group on the tetrahydrofuran (B95107) ring to a keto group. scirp.org Another study using 6% H₂O₂ at room temperature for 10 days resulted in 11% degradation. researchgate.net
| Stress Condition | Reagent | Temperature | Duration | Degradation (%) | Major Degradation Products | Reference |
| Oxidative Stress | 30% H₂O₂ | 80°C | 2 days | 0.79 | Keto-analogue of Sofosbuvir | scirp.org |
| Oxidative Stress | 6% H₂O₂ | Room Temp. | 10 days | 11 | - | researchgate.net |
| Oxidative Stress | 3% H₂O₂ | 70°C | 7 days | - | DP III (m/z 393) | ijper.org |
Sofosbuvir is generally stable under thermal stress. scirp.orgijper.org Studies have shown no significant degradation when the solid drug is exposed to high temperatures, for example, at 80°C for 72 hours. oup.com However, one study reported some degradation under thermal conditions. thepharmajournal.com The formation of diastereoisomers like Impurity G could potentially be influenced by thermal stress in solution, which might provide the energy for epimerization at a chiral center, although specific studies on this are limited.
| Stress Condition | Temperature | Duration | Degradation | Reference |
| Thermal Stress | 80°C | 72 h | Stable | oup.com |
| Thermal Stress | 50°C | 21 days | Stable | ijper.org |
| Thermal Stress | 110°C | 24 h | Degradation observed | thepharmajournal.com |
Sofosbuvir has been found to be susceptible to photolytic degradation. nih.govoup.com When a solution of Sofosbuvir was exposed to a UV lamp at 254 nm for 6 hours, significant degradation was observed. oup.com However, other studies have reported that Sofosbuvir is stable under photolytic conditions in the solid state. scirp.orgijper.org The discrepancy may be due to the different experimental conditions (solid vs. solution).
| Stress Condition | Exposure | Duration | Degradation | Reference |
| Photolytic Stress | UV lamp (254 nm) | 6 h | Degradation observed (in solution) | oup.com |
| Photolytic Stress | UV lamp (254 nm) | 24 h | Stable (solid state) | scirp.org |
| Photolytic Stress | Sunlight | 21 days | Stable | ijper.org |
Proposed Degradation Pathways and Reaction Mechanisms of Sofosbuvir Impurity G
This compound is a diastereoisomer of Sofosbuvir. medchemexpress.eu The formation of a diastereomer involves the inversion of stereochemistry at one or more of the chiral centers of the Sofosbuvir molecule. The exact mechanism for the formation of Impurity G is not extensively detailed in the public literature, but potential pathways can be proposed based on the known reactivity of similar structures.
The most likely pathway for the formation of a diastereomer like Impurity G is through an epimerization reaction. This could occur at one of the stereogenic centers of the Sofosbuvir molecule. The chiral centers in Sofosbuvir are located on the ribose sugar, the phosphorus atom, and the alanine (B10760859) moiety.
One plausible mechanism involves the epimerization at the phosphorus center. The phosphoramidate (B1195095) linkage can be susceptible to nucleophilic attack, which could lead to a temporary pentavalent phosphorus intermediate. Subsequent rearrangement and departure of the nucleophile could result in the inversion of the stereochemistry at the phosphorus atom, yielding the diastereomeric Impurity G. This process could potentially be catalyzed by acidic or basic conditions encountered during synthesis, formulation, or degradation.
Another possibility is epimerization at one of the chiral carbons on the sugar moiety or the alanine part of the molecule, although these are generally more stable. However, under certain stress conditions, such as heat or extreme pH, reversible reactions like keto-enol tautomerism (if applicable to a transient intermediate) or other mechanisms could potentially lead to a change in stereochemistry.
Given that Impurity G is listed as a known impurity, it is likely formed during the synthesis of Sofosbuvir or as a degradation product under specific storage or stress conditions. Further mechanistic studies would be required to definitively elucidate the exact pathway and kinetics of its formation.
Influence of Environmental Factors on Impurity G Stability in Research Matrices
The stability of this compound, a potential degradation product of the active pharmaceutical ingredient Sofosbuvir, is significantly influenced by a variety of environmental factors, particularly within the context of research and analytical matrices. Forced degradation studies, which are crucial for identifying potential degradants and establishing the stability-indicating nature of analytical methods, provide substantial insight into how factors such as pH, temperature, and light affect the formation and persistence of such impurities. pnrjournal.com The behavior of Sofosbuvir under stress conditions reveals the circumstances under which Impurity G is likely to form and degrade, thereby defining its stability profile in the solutions and conditions used for analytical testing. ijper.org
The research matrices for these investigations typically consist of the solvents and buffer systems used in analytical techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). ijper.orgias.ac.in These can range from simple aqueous and organic solvent mixtures (e.g., methanol:water) to acidic, alkaline, and oxidative solutions designed to simulate harsh environmental conditions. ijper.orgoup.com
Influence of pH
The pH of the research matrix is a critical determinant of the stability of Sofosbuvir and its impurities. Studies consistently demonstrate that Sofosbuvir is susceptible to hydrolysis under both acidic and alkaline conditions, leading to the formation of degradation products like Impurity G. oup.comscirp.org
In acidic matrices, such as solutions of hydrochloric acid (HCl), Sofosbuvir undergoes degradation, with the rate being dependent on the acid concentration, temperature, and exposure time. ijper.orgscirp.org For instance, one study observed 23% degradation of Sofosbuvir when refluxed in 0.1 N HCl at 70°C for 6 hours. ijper.org Another investigation reported 8.66% degradation after 10 hours at 80°C in 1 N HCl. scirp.org This indicates that Impurity G, if formed under these conditions, would exist in a highly acidic aqueous or aqueous-organic matrix where its own stability could be compromised over time.
Alkaline conditions have been shown to cause even more extensive degradation of Sofosbuvir. ijper.orgresearchgate.net Significant instability is reported in basic solutions, such as those containing sodium hydroxide (B78521) (NaOH). One study documented 50% degradation in 0.1 N NaOH after 10 hours at 70°C, while another recorded 45.97% degradation in 0.5 N NaOH at 60°C over 24 hours. scirp.orgijper.org This pronounced lability in alkaline environments suggests that Impurity G is likely to be unstable in basic research matrices, potentially converting to other species, which is a crucial consideration for the development of analytical methods. researchgate.net Conversely, the drug is found to be relatively stable in neutral hydrolytic conditions. oup.com
Table 1: Effect of pH on Sofosbuvir Degradation in Aqueous Matrices
| Stress Condition | Temperature | Duration | % Degradation | Reference |
|---|---|---|---|---|
| 0.1 N HCl | 70°C | 6 hours | 23% | ijper.org |
| 1 N HCl | 80°C | 10 hours | 8.66% | scirp.org |
| 0.1 N NaOH | 70°C | 10 hours | 50% | ijper.org |
| 0.5 N NaOH | 60°C | 24 hours | 45.97% | scirp.org |
Influence of Temperature
Temperature is another key factor affecting the stability of pharmaceutical compounds. scispace.com In the solid state, Sofosbuvir demonstrates considerable thermal stability. Studies have shown no significant degradation when the solid drug is exposed to temperatures of 50°C for 21 days or even 80°C for 72 hours. ijper.orgoup.com
However, in research matrices, particularly aqueous solutions, temperature plays a significant role in accelerating degradation, especially when combined with non-neutral pH. scispace.com The hydrolytic degradation of Sofosbuvir in both acidic and basic solutions is temperature-dependent. scirp.orgijper.org For analytical purposes, this means that sample solutions containing Sofosbuvir and its impurities, such as Impurity G, should be maintained at controlled, often cool, temperatures to prevent further degradation during analysis, which could lead to inaccurate quantification. scirp.org For instance, research has shown that solutions prepared for stability testing are often refrigerated at 5°C or stored between 2°C to 8°C to ensure their stability for up to 30 days. oup.comscirp.org
Influence of Light and Oxidation
Photostability is an important parameter in assessing the stability of drug impurities. While solid Sofosbuvir is generally found to be stable when exposed to photolytic conditions, its stability in solution can be a concern. ijper.orgscirp.org Some studies report degradation when a solution of Sofosbuvir is exposed to UV light. oup.com This suggests that research matrices containing Impurity G should be protected from light to ensure its stability during analytical procedures.
Susceptibility to oxidation is another critical factor. Sofosbuvir has been shown to degrade in the presence of oxidizing agents like hydrogen peroxide (H₂O₂). ijper.org The extent of degradation depends on the concentration of the oxidizing agent and the duration of exposure. One study noted 19.02% degradation after 7 days in 3% H₂O₂, while another reported 11% degradation with 6% H₂O₂ over 10 days at room temperature. ijper.orgresearchgate.net This implies that Impurity G would be unstable in research matrices that are not free from oxidizing agents or peroxides, which can sometimes be present in organic solvents like THF or ethers.
Table 2: Effect of Other Environmental Factors on Sofosbuvir Stability
| Stress Condition | Matrix | Duration | % Degradation | Reference |
|---|---|---|---|---|
| Thermal | Solid | 21 days at 50°C | No degradation | ijper.org |
| Thermal | Solid | 72 hours at 80°C | No degradation | oup.com |
| Photolytic | Solid | 21 days (sunlight) | No degradation | ijper.org |
| Photolytic | Solution | 6 hours (UV light) | Degradation observed | oup.com |
| Oxidative (3% H₂O₂) | Solution | 7 days | 19.02% | ijper.org |
Impurity Profiling and Reference Standard Development for Sofosbuvir Impurity G
Isolation and Purification Methodologies for Impurity G
The isolation and purification of impurities like Sofosbuvir Impurity G are necessary to obtain pure material for structural elucidation and for the preparation of reference standards. These standards are crucial for the accurate quantification of the impurity in routine quality control of the API.
Preparative High-Performance Liquid Chromatography (Prep HPLC) is a primary technique for isolating impurities from a complex mixture. simsonpharma.com The process is a scaled-up version of analytical HPLC, designed to separate and collect quantities of specific components.
For Impurity G, a method would be developed based on the analytical HPLC conditions that initially identified it. Key steps include:
Method Development and Optimization: The analytical method is optimized for preparative scale. This involves adjusting the mobile phase composition (e.g., acetonitrile (B52724) and buffered aqueous solutions), flow rate, and column loading to maximize the resolution between Impurity G and Sofosbuvir, as well as other impurities. scirp.org Given its RRT of 1.57, Impurity G is less polar than Sofosbuvir and elutes later from the reversed-phase column. who.intwho.int
Column Selection: A preparative column with a larger diameter and particle size (e.g., C18, 250 mm x 20 mm, 5 µm) is used to handle the required sample load. scirp.org
Fraction Collection: The crude Sofosbuvir mixture, potentially enriched with Impurity G through forced degradation studies (e.g., acid or base hydrolysis), is injected onto the column. scirp.org A fraction collector, triggered by UV detection, is programmed to selectively collect the eluent corresponding to the Impurity G peak.
Post-Purification Processing: The collected fractions containing Impurity G are typically pooled and the solvent is removed, often through lyophilization (freeze-drying), to yield the isolated solid impurity. simsonpharma.com
The following table illustrates a hypothetical set of parameters for the preparative HPLC isolation of Impurity G.
| Parameter | Condition | Purpose |
| Column | Reversed-phase C18 (e.g., 250 mm x 21.2 mm, 5 µm) | To separate compounds based on hydrophobicity. |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the mobile phase. |
| Mobile Phase B | Acetonitrile | Organic modifier to elute compounds. |
| Gradient Elution | A time-based gradient increasing the percentage of Mobile Phase B | To effectively resolve Sofosbuvir from the later-eluting Impurity G. |
| Flow Rate | 15-25 mL/min | Appropriate for the larger column diameter to ensure efficient separation. |
| Detection | UV at 260 nm | To monitor the elution of Sofosbuvir and its impurities. researchgate.net |
| Sample Preparation | Crude Sofosbuvir dissolved in a minimal amount of the initial mobile phase composition | To ensure proper loading and separation at the head of the column. |
| Fraction Collection | Automated collection based on UV signal threshold and retention time window around the Impurity G peak | To isolate the target impurity with high purity. |
Crystallization is a powerful purification technique used to refine the isolated impurity and is also a key step in the manufacturing of the API itself to ensure high purity. numberanalytics.comsyrris.com Once a sufficient quantity of Impurity G has been isolated via preparative chromatography, recrystallization can be employed to further enhance its purity.
The process involves:
Solvent Selection: Identifying a suitable solvent or solvent system is crucial. The ideal solvent will dissolve the impurity at an elevated temperature but have low solubility for it at cooler temperatures, allowing for crystal formation upon cooling. mt.com
Dissolution: The impure solid is dissolved in the minimum amount of the hot solvent to create a saturated solution.
Crystallization: The solution is slowly cooled to induce the formation of crystals. Slow cooling promotes the growth of purer, more well-defined crystals, as the molecules of Impurity G selectively integrate into the crystal lattice, leaving other contaminants behind in the mother liquor. acs.org
Isolation and Drying: The resulting crystals are separated from the solvent by filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and then dried. mt.com
Techniques like anti-solvent crystallization, where a second solvent in which the impurity is insoluble is added to the solution, can also be employed to induce precipitation and purification. numberanalytics.com
Development and Qualification of this compound Reference Standards
A reference standard is a highly purified compound used as a measurement benchmark in analytical procedures. gally.ch The development and qualification of a reference standard for Impurity G must follow stringent guidelines, such as those from the International Council for Harmonisation (ICH). ich.orglgcstandards.com
The process includes:
Isolation and Purification: As described in section 5.1, a sufficient amount of Impurity G is isolated and purified to a very high degree (typically >99.5%).
Structural Elucidation: The definitive chemical structure of the impurity is confirmed using a suite of spectroscopic techniques. This is a critical step to ensure the identity of the standard. scirp.org
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, 19F, and 31P NMR experiments are conducted to establish the complete chemical structure and stereochemistry. scirp.org
Infrared (IR) Spectroscopy: To identify functional groups.
Purity Assessment: The purity of the reference standard is rigorously determined. This is not just a single measurement but an aggregation of results from multiple methods.
Chromatographic Purity: HPLC is used to determine the area percentage of the main peak relative to any other detectable impurities.
Water Content: Determined by Karl Fischer titration.
Residual Solvents: Measured by Gas Chromatography (GC).
Inorganic Impurities: Assessed by methods like sulfated ash testing.
Qualification and Certification: A comprehensive certificate of analysis is issued, documenting the identity, purity, and assigned content of the reference standard. The standard must be stored under controlled conditions to ensure its stability over time. gally.chlgcstandards.com
Comparative Impurity Profiling of Different Sofosbuvir Batches and Synthetic Routes
Impurity profiling is the systematic identification and quantification of all impurities in an API. veeprho.com It is a regulatory requirement to demonstrate the consistency and control of the manufacturing process. europa.eu By comparing the impurity profiles of different batches of Sofosbuvir, manufacturers can ensure product quality and identify any process deviations.
This comparative analysis is particularly important when:
Scaling up production: Moving from a laboratory to a commercial scale can alter the impurity profile. core.ac.uk
Changing the synthetic route: An alternative synthesis path may introduce new impurities or change the levels of existing ones like Impurity G. europa.eu
Investigating batch failures: An out-of-specification result for an impurity can be investigated by comparing the failed batch's profile to that of compliant batches.
The data from such profiling is critical for setting appropriate specifications for impurities. Regulatory bodies like the FDA and EMA require batch analysis data to demonstrate that the manufacturing process is consistent and that impurities are controlled within qualified limits (e.g., typically ≤0.15% for an individual unknown impurity). fda.gov
The following data table provides an illustrative example of a comparative impurity profile for Sofosbuvir, focusing on Impurity G across different manufacturing scenarios.
| Batch ID | Manufacturing Scale | Synthetic Route | Sofosbuvir Assay (%) | Impurity G (%) | Total Impurities (%) | Status |
| SB-DEV-001 | Laboratory (1 kg) | Route A | 99.8 | 0.08 | 0.18 | Compliant |
| SB-PIL-005 | Pilot (50 kg) | Route A | 99.7 | 0.11 | 0.25 | Compliant |
| SB-COM-010 | Commercial (200 kg) | Route A | 99.8 | 0.10 | 0.21 | Compliant |
| SB-ALT-001 | Pilot (50 kg) | Route B | 99.6 | 0.14 | 0.35 | Compliant |
| SB-OOS-001 | Commercial (200 kg) | Route A | 99.4 | 0.22 | 0.55 | OOS* |
*OOS: Out of Specification. This hypothetical batch shows an elevated level of Impurity G, which would trigger an investigation.
This rigorous approach to isolating, characterizing, and profiling ensures that any potential risks associated with impurities like this compound are effectively managed, safeguarding the quality of the final drug product.
Regulatory Science and Quality Control Research for Sofosbuvir Impurity G
Strategies for Impurity Control and Monitoring in Research Synthesis
Controlling impurities starts with a thorough understanding of the manufacturing process. For Sofosbuvir, which has a chiral center at the phosphorus atom, controlling the stereochemistry is critical to minimize the formation of diastereomers like Impurity G. core.ac.uk
Strategies for control and monitoring include:
Process Understanding and Optimization: A deep understanding of the reaction mechanism is crucial. For instance, the phosphorylation step in Sofosbuvir synthesis is key and can be controlled to be highly stereoselective, thus reducing the formation of the undesired diastereomer. acs.org
Control of Starting Materials and Intermediates: Setting appropriate specifications for starting materials and intermediates is essential to ensure the quality of the final API. europa.eu Enantiomeric purity of intermediates is often controlled via chiral High-Performance Liquid Chromatography (HPLC). europa.eu
In-Process Controls (IPCs): IPCs are applied during the synthesis to monitor the progress of reactions and the formation of impurities. europa.eueuropa.eu This allows for adjustments to be made in real-time to minimize impurity levels.
Purification Procedures: The synthesis of Sofosbuvir includes recrystallization and sieving or milling steps to achieve the desired purity and particle size. europa.eu These steps are effective in removing impurities.
Fate and Purge Studies: These studies are conducted to understand how impurities are carried over or removed (purged) in subsequent process steps. This helps in establishing a robust control strategy. europa.eueuropa.eu
Advanced Analytical Approaches for Meeting Impurity Specification in Research-Grade Materials
The detection, identification, and quantification of impurities at low levels require sophisticated analytical techniques. biomedres.usnih.gov For Sofosbuvir Impurity G, a combination of chromatographic and spectroscopic methods is typically employed.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC is a cornerstone technique for impurity profiling due to its high sensitivity and selectivity. biomedres.usnumberanalytics.com Reversed-phase HPLC (RP-HPLC) methods have been specifically developed and validated for the estimation of Sofosbuvir and its related impurities. d-nb.infobvsalud.org UPLC offers advantages over HPLC in terms of speed, resolution, and solvent consumption. scirp.org
Mass Spectrometry (MS): MS is a powerful tool for the identification and structural characterization of impurities. numberanalytics.com When hyphenated with liquid chromatography (LC-MS), it provides both separation and identification capabilities in a single analysis. biomedres.usbiomedres.us LC-MS/MS has been used to characterize the forced degradation products of Sofosbuvir. oup.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is invaluable for the unambiguous structural elucidation of impurities. numberanalytics.com Techniques such as 1H NMR, 13C NMR, 31P NMR, and 19F NMR have been used to confirm the structure of Sofosbuvir and its degradation products after isolation. europa.euscirp.org
Hyphenated Techniques: The combination of chromatographic separation with spectroscopic detection (e.g., LC-MS, GC-MS) provides a powerful platform for impurity profiling. biomedres.usapacsci.com These techniques are essential for identifying unknown impurities and confirming the structures of known ones.
The development and validation of these advanced analytical methods are critical for ensuring that research-grade Sofosbuvir meets the stringent purity requirements set by regulatory authorities, thereby guaranteeing the quality and consistency of the material used in further studies. nih.govbiosynth.com
Green Chemistry Principles in Impurity Analysis Method Development
The integration of green chemistry principles into pharmaceutical analysis is a paramount objective for ensuring environmental sustainability without compromising the quality and safety of medicines. medchemexpress.com The analysis of impurities, such as this compound, is a critical component of quality control, and the development of analytical methods in this domain is increasingly guided by the tenets of Green Analytical Chemistry (GAC). who.intwho.int GAC aims to minimize the environmental footprint of analytical processes by reducing or eliminating hazardous substances, decreasing energy consumption, and minimizing waste generation. clearsynth.com
The core principles of GAC that are particularly relevant to impurity analysis include:
Use of Safer Solvents and Reagents: Traditional chromatographic methods often rely on toxic organic solvents like acetonitrile (B52724) and methanol. rjptonline.org Green approaches prioritize the substitution of these with more benign alternatives such as ethanol (B145695), water, or ionic liquids. clearsynth.comglpbio.com
Waste Minimization: This is achieved through the miniaturization of analytical techniques, which reduces the volume of solvents and samples required. clearsynth.com Techniques like Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are instrumental in this regard. glpbio.comchemscene.com
Energy Efficiency: Reducing analysis time and using instrumentation with lower energy demands contribute to a greener process. clearsynth.com The fast separation capabilities of UPLC, for instance, significantly shorten run times compared to conventional HPLC. chemscene.com
Use of Renewable Resources: The use of solvents derived from renewable feedstocks, like bio-ethanol, is encouraged. who.int
Research into the analytical methodologies for Sofosbuvir and its related compounds has produced several "green" methods that are directly applicable to the analysis of its impurities. Although specific studies focusing solely on a green method for this compound are not prevalent, the methods developed for the active pharmaceutical ingredient (API) and its degradation products provide a strong foundation.
For instance, stability-indicating HPTLC methods have been developed for the simultaneous determination of Sofosbuvir and other antiviral drugs. These methods often employ more environmentally friendly solvent systems and are capable of separating the API from its degradation products, which are themselves impurities. researchgate.netresearchgate.net Similarly, UPLC methods have been developed that offer significant advantages in terms of speed, resolution, and reduced solvent consumption, making them inherently greener than traditional HPLC methods. scirp.org
The following data tables illustrate examples of analytical method parameters developed for Sofosbuvir, highlighting the characteristics that align with green chemistry principles. These can be adapted for the specific analysis of this compound.
Table 1: Comparison of Conventional vs. Green Chromatographic Methods for Sofosbuvir Analysis
This interactive table compares a conventional HPLC method with a greener UPLC method, demonstrating the environmental benefits of the latter.
| Parameter | Conventional RP-HPLC Method | Green RP-UPLC Method | Green Advantage |
| Column | C18 (250 x 4.6 mm, 5 µm) | C18 (100 x 2.1 mm, 1.7 µm) | Smaller particle size and column dimensions reduce solvent use and analysis time. |
| Mobile Phase | Acetonitrile:Phosphate Buffer | Ethanol:Water | Replacement of toxic acetonitrile with benign ethanol and water. medcraveonline.com |
| Flow Rate | 1.0 - 1.5 mL/min who.int | 0.3 - 0.5 mL/min | Lower flow rate significantly cuts down solvent consumption and waste. |
| Run Time | ~ 16 - 25 minutes who.intresearchgate.net | < 5 minutes | Shorter run time increases throughput and reduces energy consumption per sample. |
| Solvent Consumption per Run | ~ 16 - 37.5 mL | ~ 1.5 - 2.5 mL | Drastic reduction in hazardous solvent waste. |
Table 2: Eco-Friendly HPTLC Method Parameters for Sofosbuvir
This table details the parameters of an HPTLC method developed for Sofosbuvir analysis, emphasizing its green attributes. HPTLC is inherently greener due to the low volume of mobile phase required per sample.
| Parameter | HPTLC Method Details |
| Stationary Phase | Aluminium HPTLC plates pre-coated with silica (B1680970) gel 60 F254 |
| Mobile Phase | Ethyl acetate: Methanol: Water: Glacial acetic acid (30:1.5:1:0.2, v/v/v/v) researchgate.net |
| Chamber Saturation Time | ~ 15 minutes |
| Application Volume | 2 - 12 µL |
| Detection Wavelength | 260 nm researchgate.net |
| Key Green Features | - Minimal solvent usage per analysis. - Use of less toxic solvents compared to some HPLC methods. - High sample throughput. |
The assessment of an analytical method's "greenness" can be quantified using various metrics. fabad.org.tr Tools like the Analytical Eco-Scale, the Green Analytical Procedure Index (GAPI), and the AGREE metric evaluate factors such as the toxicity of reagents, energy consumption, and waste generation to provide a comprehensive score of the method's environmental impact. fabad.org.trnih.gov For example, a UV-chemometric method for Sofosbuvir was reported to have a superior AGREE score (0.75) compared to conventional chromatographic techniques (0.63–0.65), formally establishing its credentials as a greener alternative. nih.gov
By applying these principles and leveraging modern analytical technologies, it is possible to develop and validate sensitive, accurate, and robust methods for the quality control of this compound that are also environmentally responsible.
Q & A
Q. How is Sofosbuvir Impurity G identified and distinguished from other impurities in chromatographic analyses?
Impurity G is identified using reverse-phase high-performance liquid chromatography (RP-HPLC) with a mobile phase of 0.1% trifluoroacetic acid in water and acetonitrile (50:50). Its relative retention time (RRT) is 1.57 compared to Sofosbuvir (retention time ~16 minutes) . Spectral data (UV/VIS or MS) and co-elution studies with reference standards are critical for confirmation. System suitability parameters, such as resolution (>2.0) and tailing factor (<1.5), must be validated to ensure separation from impurities like F (RRT 1.13) and C (RRT 1.41) .
Q. What are the acceptance criteria for this compound in pharmaceutical formulations?
According to pharmacopeial standards, the area of any peak corresponding to Impurity G in HPLC chromatograms must not exceed 0.15% of the Sofosbuvir peak area at 205 nm. The total impurity limit (including Impurity G) is ≤1.0% at 260 nm, with individual unknown impurities capped at 0.10% . Disregard thresholds are set at 0.05% of the Sofosbuvir peak area .
Q. What is the structural significance of this compound in drug development?
Impurity G is a diastereomer of Sofosbuvir, arising during synthesis due to stereochemical inversion at the phosphorous center. Its presence impacts drug efficacy and safety, as even minor stereochemical deviations can alter antiviral activity . Structural elucidation via NMR and high-resolution mass spectrometry (HRMS) is essential to confirm its identity and assess toxicity risks .
Advanced Research Questions
Q. How can researchers resolve discrepancies in quantification of Impurity G across different analytical methods?
Discrepancies often arise from variations in mobile phase composition, detection wavelengths, or column aging. To address this:
- Perform robustness testing by varying flow rates (0.9–1.2 mL/min) and column temperatures (±5°C) to assess method stability .
- Cross-validate using orthogonal techniques like LC-MS/MS or ion-pair chromatography to confirm impurity profiles .
- Use spike-and-recovery studies (80–120% concentration ranges) to evaluate accuracy, with % recovery targets of 80–120% for impurities and 97–102% for the drug substance .
Q. What experimental strategies optimize the detection of low-abundance Impurity G in stability studies?
- Forced degradation studies : Expose Sofosbuvir to acid/base hydrolysis, oxidative (H₂O₂), and photolytic stress (ICH Q1B guidelines) to amplify impurity formation. Monitor degradation kinetics using Arrhenius plots .
- Enhanced sensitivity : Reduce the limit of quantitation (LOQ) to 0.375 μg/mL for Impurity G by optimizing detector settings (e.g., UV at 205 nm) and sample pre-concentration .
- Data reconciliation : Use software tools (e.g., Empower®) to deconvolute overlapping peaks and integrate low-level impurities accurately .
Q. How do researchers address conflicting data on Impurity G’s pharmacological activity?
- In vitro assays : Compare the inhibitory concentration (IC₅₀) of Impurity G against HCV NS5B polymerase with Sofosbuvir. A study showed Impurity G has <10% activity relative to the parent drug .
- Toxicological profiling : Conduct cytotoxicity assays (e.g., HepG2 cells) to evaluate off-target effects. Impurity G at 0.15% levels showed no significant cytotoxicity in preclinical models .
- Statistical analysis : Apply multivariate analysis (e.g., PCA) to correlate impurity levels with batch-to-batch variability in clinical outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
